molecular formula C19H16Cl2FN3O3 B14791595 N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine

N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine

Cat. No.: B14791595
M. Wt: 424.2 g/mol
InChI Key: MNEZFIZYWHHQAU-UHFFFAOYSA-N
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Description

N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes indole and nitrophenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine typically involves multi-step organic reactions. The process begins with the preparation of the indole and nitrophenyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methoxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amines or reduce other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with some requiring elevated temperatures and others proceeding at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16Cl2FN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine

InChI

InChI=1S/C19H16Cl2FN3O3/c1-10(3-11-8-24-17-6-14(20)16(22)5-13(11)17)23-9-12-4-15(21)19(28-2)7-18(12)25(26)27/h4-10,24H,3H2,1-2H3

InChI Key

MNEZFIZYWHHQAU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC(=C(C=C21)F)Cl)N=CC3=CC(=C(C=C3[N+](=O)[O-])OC)Cl

Origin of Product

United States

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